Z-Gly-phe-NH2
Overview
Description
Synthesis Analysis
The synthesis of coordination polymers involving dipeptides, such as Zn(Gly-L-Phe)2, involves the reaction of metal nitrates with sodium hydroxide and the dipeptide glycyl-L-phenylalanine . This process results in the formation of materials with enhanced thermal stability, which is a desirable property for various applications. The mechanochemical synthesis of zinc N-(phosphonomethyl)glycinate is another example of the synthesis of zinc coordination compounds, which reveals a two-step process including the formation of an intermediate .
Molecular Structure Analysis
The molecular structure of these coordination polymers is characterized by techniques such as powder X-ray diffraction (PXRD) and infrared spectroscopy. For instance, Zn(Gly-L-Phe)2 crystallizes in the chiral monoclinic C2 space group, forming a two-dimensional coordination network . The zinc atoms in the zinc N-(phosphonomethyl)glycinate are coordinated tetrahedrally, creating a three-dimensional pillared structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and can include intermediate steps, as observed in the mechanochemical synthesis of zinc N-(phosphonomethyl)glycinate . The formation of coordination polymers also involves the reaction of metal ions with dipeptides, leading to the creation of stable structures with specific coordination geometries .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the coordination polymers Zn(Gly-L-Phe)2 and Cd(Gly-L-Phe)2 show enhanced thermal stability, which is significant for their potential use in high-temperature applications . The study of gas-phase IR spectra of tri-peptide Z-Pro-Leu-Gly-NH2 provides insights into the hydrogen-bonding network and secondary structure, which are crucial for understanding the binding capabilities of peptides . Additionally, the interaction between glycine and water has been explored, revealing the formation of neutral and zwitterionic complexes, which are important for understanding the behavior of amino acids in different environments .
Scientific Research Applications
Molecular and Crystal Structures in Peptide Design
- Z-Gly-Phe-NH2 has been studied for its role in the molecular and crystal structures of peptides. For instance, in a tripeptide amide containing Z-Gly-Phe-NH2, it was observed that the peptide adopts a right-handed helical conformation, which is significant for designing peptides with specific secondary structures (Busetti et al., 1992).
Investigations in Crystal Structures of Peptides
- Research into the crystal structures of Z-Gly-Phe-NH2, among other peptides, has provided insights into their molecular conformations and intermolecular interactions. This research is fundamental in understanding the structural differences and hydrogen bonding capabilities of amidated versus unamidated peptides (In et al., 2000).
Thioamide Substrate Studies
- Z-Gly-Phe-NH2 has been used as a thioamide analogue in studies with carboxypeptidase A (CPA). These studies are significant in understanding the binding and hydrolysis activities of CPA, providing insights into enzyme-substrate interactions (Bartlett et al., 1982).
Role in Calcium Mobilization from Intracellular Organelles
- The dipeptide has been observed to mobilize intracellular Ca2+ and affect protein synthesis in a Ca(2+)-dependent manner. This application is crucial in studying the mechanisms of calcium mobilization and storage in cells (Brostrom et al., 1994).
Application in Photocatalytic Hydrogen Evolution
- In a study on photocatalytic hydrogen evolution, a direct Z-scheme system involving Z-Gly-Phe-NH2 was constructed. This research is relevant for advancements in photocatalytic applications and environmental engineering (Gao et al., 2019).
Peptide Synthesis through Glycyl Endopeptidase
- Z-Gly-Phe-NH2 has been used in the study of glycyl endopeptidase-catalyzed solid-to-solid
Safety And Hazards
Safety measures for handling Z-Gly-Phe-NH2 include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The Phe-Phe motif, which Z-Gly-Phe-NH2 is a part of, has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .
properties
IUPAC Name |
benzyl N-[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c20-18(24)16(11-14-7-3-1-4-8-14)22-17(23)12-21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZDXQHLEQAGJB-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-phe-NH2 | |
CAS RN |
5513-69-9 | |
Record name | Carbobenzoxyglycylphenylalanine amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005513699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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